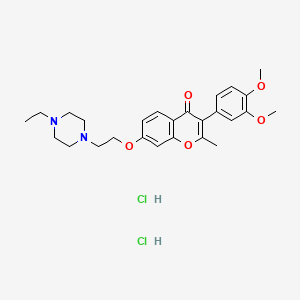

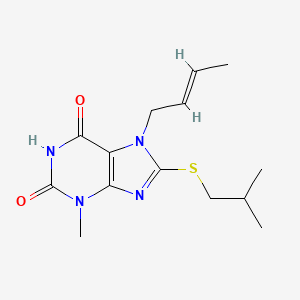

3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride is a useful research compound. Its molecular formula is C26H34Cl2N2O5 and its molecular weight is 525.47. The purity is usually 95%.

BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Mechanisms and Pharmacological Properties

Research on compounds with similar structural features, such as arylpiperazine derivatives, has been extensive due to their pharmacological significance, primarily in the treatment of depression, psychosis, or anxiety. These studies often focus on their metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, and their potential effects on neurotransmitter receptors. This insight into the metabolism and pharmacodynamics of arylpiperazine derivatives is crucial for understanding their therapeutic potential and safety profile in clinical applications (Caccia, 2007) Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-22.

Chemical Synthesis and Medicinal Chemistry

In the realm of synthetic chemistry, the development of novel synthetic protocols for compounds with chromen-4-one structures, akin to the molecule , has been a topic of interest. These efforts aim at enhancing the pharmacological profile of such compounds by modifying their chemical structure to improve efficacy, reduce toxicity, and increase selectivity towards biological targets. Synthetic strategies often involve coupling reactions, cyclization, and functional group modifications to achieve desired pharmacophores (Mazimba, 2016) Mazimba, O. (2016). Synthetic Protocols on 6H-Benzo[c]chromen-6-ones: A Review. Turkish Journal of Chemistry, 40, 1-27.

Environmental Impact and Biodegradation

The environmental fate of similar synthetic compounds, particularly their persistence, bioaccumulation, and potential for endocrine disruption, is also a significant area of research. Studies focus on their degradation in natural and engineered environments, the identification of microbial strains capable of metabolizing these compounds, and the mechanisms underlying their biodegradation. This research is vital for assessing the environmental risk of new chemical entities and for developing strategies to mitigate their impact (Ying, G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 28(3), 215-26) Ying, G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 28(3), 215-26.

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methylchromen-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5.2ClH/c1-5-27-10-12-28(13-11-27)14-15-32-20-7-8-21-23(17-20)33-18(2)25(26(21)29)19-6-9-22(30-3)24(16-19)31-4;;/h6-9,16-17H,5,10-15H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMNEGHHBZZDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Cl2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)

![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)